![molecular formula C21H14ClFN4O2 B2703179 4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921867-41-6](/img/structure/B2703179.png)
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
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Overview
Description
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H14ClFN4O2 and its molecular weight is 408.82. The purity is usually 95%.
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Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)phenyl)benzamide. This method shows promise for quality control of imatinib, highlighting the utility of the compound in analytical chemistry applications (Ye et al., 2012).
Inhibition of Transcription Factors NF-kappaB and AP-1
Research into the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, explored the effects of substituting different groups on the pyrimidine ring. This work sheds light on the compound's potential in modulating gene expression, which has implications for cancer research and inflammation studies (Palanki et al., 2000).
Histone Deacetylase Inhibition
Another study focused on the design, synthesis, and biological evaluation of a compound with a similar structure, which acts as a histone deacetylase (HDAC) inhibitor. This research highlights the potential of such compounds in cancer therapy, particularly due to their selectivity in inhibiting specific HDACs involved in cancer cell proliferation (Zhou et al., 2008).
Antimalarial Activity
Research on pyrido[1,2-a]pyrimidin-4-ones revealed moderate antimalarial activity, showcasing the therapeutic potential of related compounds against malaria. This emphasizes the role of pyrido[1,2-a]pyrimidine scaffolds in developing new antimalarial agents (Mane et al., 2014).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and characterization of related compounds, exploring their chemical properties and potential applications. For instance, the reaction of carboxylic acids and amines with specific pyridinium salts has been studied, which contributes to the broader understanding of carboxamide synthesis (Mukaiyama et al., 1976).
Mechanism of Action
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound that is a part of many biologically active molecules. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Fluorinated Pyridines
The compound also contains a fluorinated pyridine moiety. Fluorinated pyridines have been used in the synthesis of various bioactive compounds and have shown potential as imaging agents for various biological applications .
properties
IUPAC Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-8-9-17(23)18(11-15)26-20(28)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQPIDFAHMEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
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